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Compound of Interest

Compound Name: (6-Chloroquinolin-8-yl)boronic acid

Cat. No.: B7955940

Get Quote

Executive Summary
(6-Chloroquinolin-8-yl)boronic acid represents a specialized bifunctional scaffold in organic

synthesis and chemical biology. Distinguished by the juxtaposition of a Lewis-acidic boronic

acid moiety and a Lewis-basic quinoline nitrogen, this molecule exhibits unique "frustrated"

Lewis pair characteristics that drive its utility in carbohydrate sensing and complex metal

coordination. Furthermore, the 6-chloro substituent provides a critical orthogonal handle for

secondary cross-coupling reactions, distinguishing it from the parent 8-quinolineboronic acid.

This guide details the structural dynamics, synthesis, and application of this high-value

intermediate.

Molecular Architecture & Physicochemical
Dynamics
The reactivity of (6-Chloroquinolin-8-yl)boronic acid is defined by the interaction between the

peri-positioned nitrogen lone pair and the empty p-orbital of the boron atom.

Structural "Push-Pull" Dynamics
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Unlike simple phenylboronic acids, the 8-position on the quinoline ring forces the boron atom

into proximity with the quinoline nitrogen.

The N→B Interaction: In its neutral state, a dative bond often forms between N(1) and B(8).

This interaction hybridizes the boron from

(trigonal planar) toward

(tetrahedral), increasing the Lewis acidity of the boron center.

The 6-Chloro Effect: The chlorine atom at position 6 exerts an electron-withdrawing inductive

effect (-I). This reduces the electron density on the quinoline ring, slightly lowering the pKa of

the nitrogen and potentially weakening the N→B dative bond compared to the unsubstituted

parent. However, it also makes the boron center more electrophilic, enhancing its affinity for

diols (sugars).

Key Physicochemical Data (Predicted & Experimental
Consensus)

Property Value / Characteristic Relevance

Molecular Formula Stoichiometry

Molecular Weight 207.42 g/mol Calculation standard

Hybridization (B) Dynamic Dictates sugar binding affinity

Fluorescence Weak (Quenched by PET) "Turn-on" sensor precursor

Solubility DMSO, MeOH, aqueous base Limited in non-polar solvents

Acidity (pKa) ~8.5 (Boronic acid) Physiological pH compatibility

Synthetic Access & Purification Strategy
Direct borylation of 6-chloroquinoline is challenging due to regioselectivity issues (C3 vs C8).

The most robust route utilizes Halogen-Lithium Exchange on a di-halogenated precursor.

The "Gold Standard" Synthesis Protocol
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Precursor: 8-Bromo-6-chloroquinoline. (The Br at C8 is more reactive to Li-exchange than Cl at

C6).

Reagents:

n-Butyllithium (2.5 M in hexanes)

Triisopropyl borate (B(OiPr)3)

Solvent: Anhydrous THF (

)

Step-by-Step Methodology:

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

Solvation: Dissolve 8-bromo-6-chloroquinoline (1.0 eq) in anhydrous THF. Cool to

(Dry ice/Acetone bath).

Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes.

Critical Check: Maintain internal temp below

to prevent attack on the 6-Chloro position or scrambling.

Borylation: Stir for 30 mins, then add Triisopropyl borate (1.5 eq) rapidly.

Hydrolysis: Allow to warm to room temperature (RT) over 2 hours. Quench with 1M HCl.

Workup: Adjust pH to ~5-6 (isoelectric point). The boronic acid often precipitates. If not,

extract with EtOAc/n-Butanol.

Visualization of Synthetic Logic

8-Bromo-6-chloroquinoline Lithium-Halogen Exchange
(n-BuLi, -78°C)

Selective Br attack
[6-Chloroquinolin-8-yl]-Li

Kinetic Control Electrophilic Trapping
(B(OiPr)3)

Borylation
(6-Chloroquinolin-8-yl)boronic acid

Hydrolysis (H+)
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Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway exploiting the differential reactivity of Aryl-Br vs.

Aryl-Cl bonds.

Reactivity Profile: The Orthogonal Cross-Coupling
This molecule is a "bifunctional" halide/boronic acid. In Suzuki-Miyaura coupling, it acts as the

nucleophile (boron species).[1]

Chemoselectivity
The Boron Center: Reacts with Aryl-Halides (Ar-X) in the presence of Pd(0).

The 6-Chloro Group: Generally inert under standard Suzuki conditions (

) used for the boronic acid. This allows for iterative synthesis:

Step 1: Couple the Boronic acid (C8) to Scaffold A.

Step 2: Activate the C6-Chlorine (using Buchwald precatalysts or Ni-catalysis) to couple to

Scaffold B.

Protocol: Suzuki-Miyaura Coupling
Catalyst: Pd(dppf)Cl2 (Robust against steric bulk at C8).

Base: K3PO4 (Anhydrous) or Cs2CO3.

Solvent: 1,4-Dioxane/Water (4:1).

Temperature:

.

Note: The bulky quinoline nitrogen can poison catalysts; high catalyst loading (5 mol%) is

often required.

Functional Application: Fluorescent Sensing
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The primary non-synthetic application of (6-Chloroquinolin-8-yl)boronic acid is in the

detection of saccharides (Glucose, Sialic Acid).

Mechanism: Photoinduced Electron Transfer (PET)
Off State (Free Acid): The nitrogen lone pair is free or loosely coordinated. Upon excitation,

an electron transfers from the Nitrogen (Donor) to the excited fluorophore, quenching

fluorescence (Non-fluorescent).

On State (Sugar Bound): Binding a diol forms a cyclic boronate ester. This increases the

Lewis acidity of Boron, strengthening the N→B bond. The Nitrogen lone pair is now

"occupied" in the dative bond and cannot participate in PET. Fluorescence is restored ("Turn-

on").

Visualization of Sensing Mechanism
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(Weak Fluorescence)
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Boronate Complex
(Strong Fluorescence)

PET Blocked

N-B Bond Strengthened

Acidic Hydrolysis

Click to download full resolution via product page

Figure 2: Fluorescence "Turn-On" mechanism via modulation of Photoinduced Electron

Transfer (PET).

Handling, Stability & Safety
Protodeboronation
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Boronic acids at the 8-position of quinoline are susceptible to protodeboronation (loss of the

boron group) under basic conditions at high temperatures.

Mechanism:[2][3][4] The basic nitrogen facilitates the cleavage of the C-B bond.

Mitigation: Avoid prolonged heating in strong aqueous base. Use mild bases (K3PO4) and

anhydrous conditions where possible.

Dehydration (Trimerization)
Like all boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine) upon

loss of water.

Storage: Store at

under Argon.

Re-activation: If the boroxine forms, it can usually be used directly in Suzuki couplings

(hydrolyzes in situ) or converted back to the monomer by recrystallization from

water/acetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b7955940?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7955940?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

